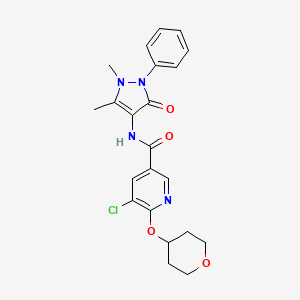
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24ClN5O3, with a molecular weight of 408.90 g/mol. The structure includes a chloro group, a pyrazole moiety, and a nicotinamide derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN5O3 |
| Molecular Weight | 408.90 g/mol |
| Purity | ≥95% |
| Storage Conditions | According to label |
Biological Activity
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects by increasing the compound's reactivity towards biological targets .
Mechanism of Action
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Reducing the secretion of pro-inflammatory cytokines which can contribute to tumor progression .
Case Studies
Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their anticancer properties. The study demonstrated that compounds with similar structures to 5-chloro-N-(1,5-dimethyl...) significantly inhibited tumor growth in vitro and in vivo models. The most potent compound exhibited an IC50 value of approximately 0.5 µM against A549 lung cancer cells .
Study 2: Structure-Aactivity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications on the pyrazole ring and the introduction of halogen substituents were crucial for enhancing biological activity. The presence of a chloro substituent at position 5 was associated with increased potency against cancer cell lines compared to non-halogenated analogs .
Eigenschaften
IUPAC Name |
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-14-19(22(29)27(26(14)2)16-6-4-3-5-7-16)25-20(28)15-12-18(23)21(24-13-15)31-17-8-10-30-11-9-17/h3-7,12-13,17H,8-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUQFNSFASYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














